molecular formula C10H16O B13061507 (2AR,6aR)-decahydronaphtho[2,3-b]oxirene

(2AR,6aR)-decahydronaphtho[2,3-b]oxirene

Cat. No.: B13061507
M. Wt: 152.23 g/mol
InChI Key: OQOKLVGYVIWSPZ-LGUIWLBCSA-N
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Description

(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is a complex organic compound characterized by its unique structure, which includes a fused bicyclic system with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2AR,6aR)-decahydronaphtho[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2AR,6aR)-decahydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(2AR,6aR)-decahydronaphtho[2,3-b]oxirene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2AR,6aR)-decahydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2AR,5S,6AR)-5-[(2-Methoxyethoxy)methoxy]-2A,6,6-trimethyloctahydronaphtho[2,3-b]oxirene
  • 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol

Uniqueness

(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to similar compounds. Its structure allows for specific interactions with biological targets and unique chemical transformations.

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2aR,6aR)-1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene

InChI

InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2/t7-,8-,9?,10?/m1/s1

InChI Key

OQOKLVGYVIWSPZ-LGUIWLBCSA-N

Isomeric SMILES

C1CC[C@@H]2CC3C(O3)C[C@H]2C1

Canonical SMILES

C1CCC2CC3C(O3)CC2C1

Origin of Product

United States

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